![molecular formula C16H17FN4O2 B3809875 N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3809875.png)
N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-1-methyl-1H-pyrazole-5-carboxamide
Übersicht
Beschreibung
N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-1-methyl-1H-pyrazole-5-carboxamide, also known as PF-04457845, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down the endocannabinoid anandamide, which plays a role in pain regulation, mood, and appetite. PF-04457845 has been studied for its potential therapeutic effects in various conditions, including pain, anxiety, and inflammation.
Wirkmechanismus
N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-1-methyl-1H-pyrazole-5-carboxamide selectively inhibits FAAH, which is responsible for breaking down anandamide. By inhibiting FAAH, N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-1-methyl-1H-pyrazole-5-carboxamide increases the levels of anandamide in the body, which can activate cannabinoid receptors and produce therapeutic effects. The mechanism of action of N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-1-methyl-1H-pyrazole-5-carboxamide is highly selective, as it does not affect other enzymes involved in endocannabinoid metabolism.
Biochemical and Physiological Effects:
N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-1-methyl-1H-pyrazole-5-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical models. In addition to increasing anandamide levels, N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-1-methyl-1H-pyrazole-5-carboxamide has been shown to reduce inflammation and pain, as well as improve anxiety-like behavior. These effects are thought to be mediated by the activation of cannabinoid receptors, which are involved in pain regulation, mood, and appetite.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-1-methyl-1H-pyrazole-5-carboxamide is its high selectivity for FAAH, which allows for more precise targeting of the endocannabinoid system. Additionally, N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-1-methyl-1H-pyrazole-5-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-1-methyl-1H-pyrazole-5-carboxamide is its relatively low potency, which may require higher doses to achieve therapeutic effects.
Zukünftige Richtungen
There are several potential future directions for research on N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-1-methyl-1H-pyrazole-5-carboxamide. One area of interest is the potential use of N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-1-methyl-1H-pyrazole-5-carboxamide in the treatment of chronic pain, which is a major public health issue. Additionally, N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-1-methyl-1H-pyrazole-5-carboxamide may have therapeutic potential in the treatment of anxiety and other psychiatric disorders. Further research is needed to better understand the safety and efficacy of N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-1-methyl-1H-pyrazole-5-carboxamide in human clinical trials.
Wissenschaftliche Forschungsanwendungen
N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied in preclinical models for its potential therapeutic effects. In animal studies, N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-1-methyl-1H-pyrazole-5-carboxamide has been shown to reduce pain and inflammation, as well as improve anxiety-like behavior. These effects are thought to be mediated by the inhibition of FAAH, which leads to increased levels of anandamide.
Eigenschaften
IUPAC Name |
N-[1-[(3-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]-2-methylpyrazole-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O2/c1-20-14(5-6-18-20)16(23)19-13-8-15(22)21(10-13)9-11-3-2-4-12(17)7-11/h2-7,13H,8-10H2,1H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQVBGYOYBMPFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2CC(=O)N(C2)CC3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.